

# Application Notes: MitoTracker™ Deep Red FM for Live-Cell Imaging of Mitochondria

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## Compound of Interest

Compound Name: MitoTracker Deep Red FM

Cat. No.: B1262682

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## Introduction

MitoTracker™ Deep Red FM is a far-red, fluorescent dye used for labeling mitochondria in live cells.[1] This probe consists of a mildly thiol-reactive chloromethyl moiety that allows it to covalently bind to mitochondrial proteins, ensuring it is well-retained after fixation. The dye passively diffuses across the plasma membrane and accumulates in active mitochondria, a process dependent on the mitochondrial membrane potential.[2] Once accumulated, it reacts with free thiol groups of cysteine residues on mitochondrial proteins, forming covalent bonds.[3] This property allows for long-term staining that is independent of membrane potential after the initial accumulation, making it an excellent tool for visualizing mitochondrial morphology, localization, and abundance in various experimental contexts, including those requiring sample fixation and permeabilization for subsequent immunofluorescence.[4][5]

## Mechanism of Action

The staining process involves two key steps. Initially, the cell-permeant dye is drawn into the mitochondria due to the large membrane potential of active, respiring mitochondria.[6][2] Subsequently, the dye's chloromethyl group reacts with thiols on proteins within the mitochondrial matrix, covalently attaching the probe. This ensures the signal is retained even if the mitochondrial membrane potential is disrupted and allows for post-staining fixation and processing.[4]

## Data Presentation

Quantitative data and key properties of MitoTracker™ Deep Red FM are summarized below for easy reference.

**Table 1: Dye Properties & Specifications**

Property	Value	Source(s)
Excitation (Peak)	644 nm	
Emission (Peak)	665 nm	
Recommended Laser Line	633 nm or 640 nm	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	~543.58 g/mol	<a href="#">[4]</a>
Solvent	High-quality anhydrous DMSO	<a href="#">[4]</a> <a href="#">[7]</a>
Storage (Lyophilized)	-20°C, desiccated and protected from light	<a href="#">[4]</a> <a href="#">[9]</a>
Storage (Stock Solution)	-20°C, protected from light (use within 2 weeks)	<a href="#">[4]</a> <a href="#">[10]</a>

**Table 2: Recommended Staining Protocol Parameters**

Parameter	Recommended Range	Notes	Source(s)
Stock Solution Conc.	1 mM	Dissolve 50 µg in ~92 µL of DMSO.	[7]
Working Conc.	20 nM - 500 nM	Optimal concentration is cell-type dependent.	[7]
Incubation Time	15 - 45 minutes	Longer times may be needed for certain cells.	[7][11][12]
Incubation Temp.	37°C	Or optimal growth temperature for the cell line.	[2][12]
Staining Medium	Pre-warmed, serum-free medium or buffer (e.g., PBS)	Serum can reduce staining efficiency.	[2][7]
Washing Steps	2-3 times with pre-warmed medium	Essential for reducing background fluorescence.	[4][9][12]

## Experimental Protocols

### Reagent Preparation

**1.1. Stock Solution (1 mM)** To prepare a 1 mM stock solution, reconstitute the lyophilized solid (50 µg) in 91.98 µL of high-quality, anhydrous DMSO.[4][10] Mix well by vortexing. It is recommended to store the stock solution in small aliquots at -20°C, protected from light, and to avoid repeated freeze-thaw cycles.[4][7] Once reconstituted in DMSO, the solution should be used within two weeks for optimal performance.[4][10]

**1.2. Working Staining Solution** On the day of the experiment, prepare a fresh working solution. Dilute the 1 mM stock solution in pre-warmed (37°C) serum-free medium or PBS to a final concentration between 20 nM and 500 nM.[6][7] The optimal concentration varies by cell type

and application and should be determined empirically. A starting concentration of 100-200 nM is often a good choice.[\[6\]](#)[\[7\]](#)

## Staining Protocol for Adherent Cells

- Grow cells on sterile glass-bottom dishes or coverslips suitable for fluorescence microscopy.
- When cells reach the desired confluency, remove the culture medium.
- Wash the cells once with pre-warmed, serum-free medium or PBS.[\[12\]](#)
- Add the prepared working staining solution to the cells, ensuring the cell monolayer is completely covered.
- Incubate the cells for 15-45 minutes at 37°C in a humidified incubator with appropriate CO2.  
[\[7\]](#)[\[12\]](#)
- Remove the staining solution.
- Wash the cells two to three times with fresh, pre-warmed medium or buffer to remove unbound dye and reduce background signal.[\[4\]](#)[\[9\]](#)
- Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.
- The cells are now ready for live-cell imaging.

## Staining Protocol for Suspension Cells

- Harvest cells by centrifugation (e.g., 400 g for 3-4 minutes).[\[6\]](#)[\[7\]](#)
- Discard the supernatant and wash the cells twice with pre-warmed PBS, centrifuging between washes.[\[7\]](#)
- Resuspend the cell pellet gently in the prepared working staining solution to a density of approximately  $1 \times 10^6$  cells/mL.[\[6\]](#)[\[7\]](#)
- Incubate the cells for 15-45 minutes at 37°C, protected from light.[\[7\]](#)[\[11\]](#)
- Centrifuge the cells to pellet them and discard the staining solution.

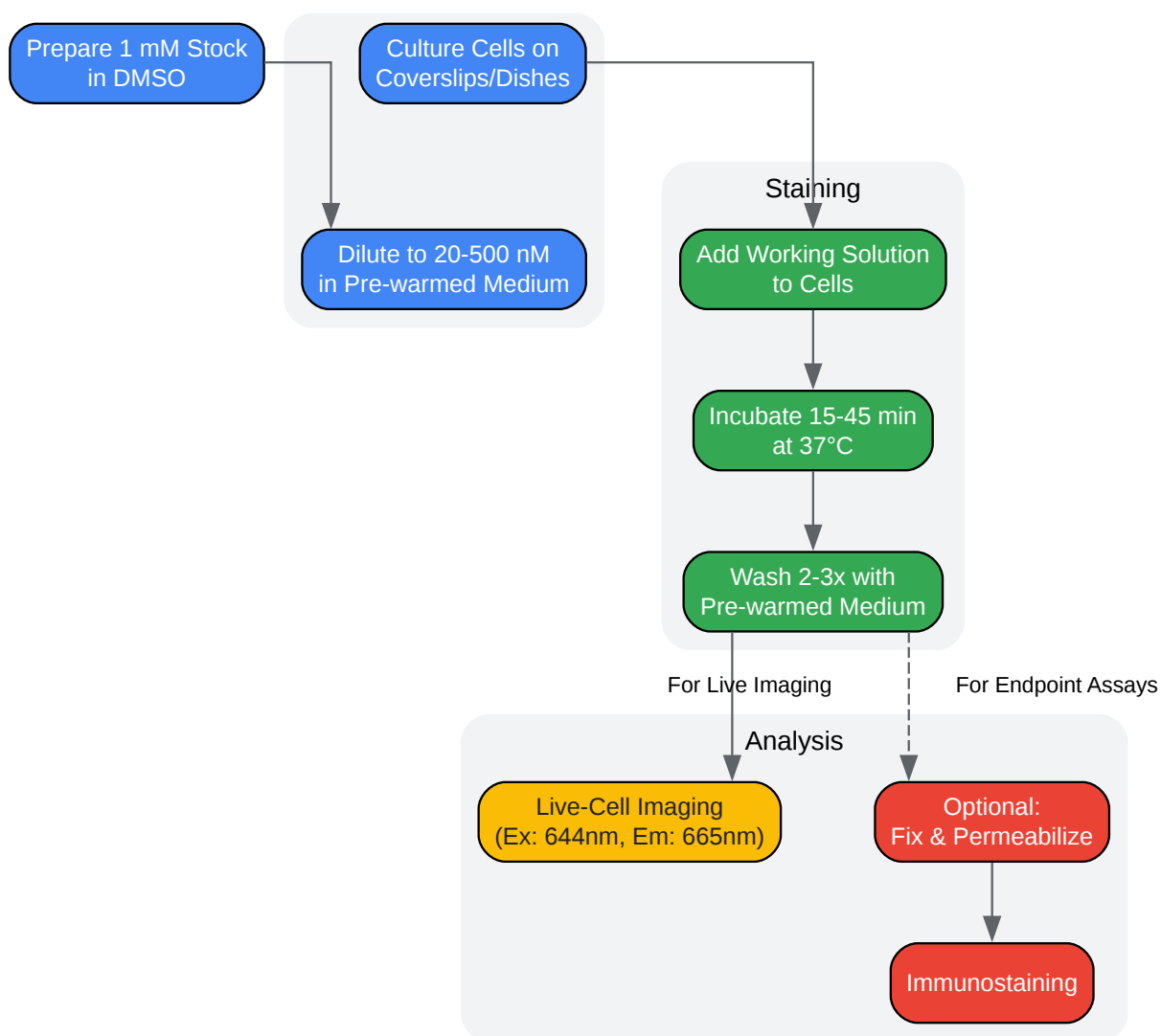
- Wash the cells by resuspending them in fresh, pre-warmed medium or buffer, followed by centrifugation. Repeat this wash step at least once.
- Resuspend the final cell pellet in fresh medium or buffer for analysis.
- Cells can now be analyzed by flow cytometry or mounted on a slide for fluorescence microscopy.[\[7\]](#)

## (Optional) Fixation and Permeabilization

MitoTracker™ Deep Red FM is well-retained after fixation.[\[4\]](#) This allows for multiplexing with immunofluorescence.

- After staining, wash the cells as described above.
- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature or with ice-cold 100% methanol for 15 minutes at -20°C.[\[4\]](#)[\[2\]](#)
- Wash the cells three times with PBS for 5 minutes each.[\[4\]](#)
- If required for antibody staining, proceed with a permeabilization step (e.g., 0.2% Triton X-100 in PBS for 10 minutes).[\[11\]](#)
- Proceed with subsequent immunocytochemistry protocols.

## Visualizations



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